5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
This compound features a pyrido[2,1-b]quinazoline core, a hexahydro-5aH ring system, and a 4-(trifluoromethoxy)phenyl carboxamide substituent. Its structural complexity arises from the fused bicyclic system and the electron-withdrawing trifluoromethoxy group, which likely influence its physicochemical properties and biological interactions. The compound’s synthesis and characterization would typically involve advanced crystallographic tools like SHELXL for refinement and ORTEP-III for molecular visualization .
Properties
IUPAC Name |
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-26-17-12-13(5-10-16(17)20(29)27-11-3-2-4-18(26)27)19(28)25-14-6-8-15(9-7-14)30-21(22,23)24/h5-10,12,18H,2-4,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLFAKLCWLYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide (CAS Number: 1574605-67-6) is a compound of interest due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 419.4 g/mol. The structure includes a pyridoquinazoline core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1574605-67-6 |
Antitumor Activity
Recent studies have indicated that compounds within the pyridoquinazoline class exhibit significant antitumor activity. For instance, a study focusing on similar derivatives demonstrated that modifications in the trifluoromethoxy group can enhance cytotoxicity against cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways relevant to cancer and diabetes. For example, docking studies have suggested that it can bind effectively to the active sites of enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest a dual role in managing hyperglycemia while potentially exerting anticancer effects.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibits significant inhibition of α-glucosidase and α-amylase with IC50 values comparable to standard drugs such as acarbose. These studies utilized various concentrations to determine effective dosages and mechanisms of action.
- In Vivo Studies : In vivo assessments using animal models have revealed that administration of the compound resulted in lowered blood glucose levels after dietary glucose intake. This indicates its potential as an antidiabetic agent.
The proposed mechanism involves the inhibition of carbohydrate-digesting enzymes which leads to reduced glucose absorption in the intestines. Additionally, the trifluoromethoxy group appears to enhance binding affinity to target proteins involved in metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we analyze structurally and functionally related analogs, focusing on core scaffolds, substituent effects, and spectroscopic profiles.
Structural Analogues
Key analogues include:
Trifluoromethylated Pyrazole Oxime Ethers (e.g., compounds 9l , 9m , 9n , 12a , 12b from ): These share a trifluoromethyl group and carboxamide-like moieties but differ in core structure (pyrazole vs. pyrido-quinazoline).
Triazatricyclo Derivatives (e.g., N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide from ): These feature a fused tricyclic system and fluorophenyl substituents, resembling the target’s aromatic and carboxamide groups.
Substituent Effects on Physicochemical Properties
The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For example:
- Melting Points: Pyrazole derivatives with bromophenoxy (9l: 106–108°C) or dichlorophenoxy (9m: 85–87°C) substituents exhibit higher melting points than the target compound (predicted to be lower due to reduced symmetry).
- Solubility : The hexahydro-5aH ring system may improve aqueous solubility relative to fully aromatic quinazolines.
Spectroscopic Comparisons
NMR data (Table 1) highlight substituent-driven chemical shifts:
- Region-Specific Shifts : Similar to , substituents in the target’s 4-(trifluoromethoxy)phenyl group would perturb chemical shifts in aromatic regions (e.g., δH 7.5–8.2) compared to Rapa or simpler aryl analogs .
Computational and Crystallographic Insights
- Crystal Packing : The pyrido-quinazoline core likely adopts a planar conformation stabilized by intramolecular hydrogen bonding, contrasting with the puckered triazatricyclo systems in .
Bioactivity Considerations
The trifluoromethoxy group may enhance target selectivity over non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
